molecular formula B3N3H6<br>B3H3N3 B1240355 s-Triazatriborine, hexahydro-

s-Triazatriborine, hexahydro-

Cat. No. B1240355
M. Wt: 77.5 g/mol
InChI Key: VAYIEEZYZOEUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Borazine is an inorganic heterocyclic compound and an inorganic aromatic compound.

Scientific Research Applications

Click Chemistry in Drug Discovery

Click chemistry, including reactions involving triazoles, is extensively used in drug discovery. This approach is known for its practicality and reliability, particularly in lead finding and target-templated in situ chemistry. Triazoles, resulting from these reactions, are not just passive linkers but actively associate with biological targets (Kolb & Sharpless, 2003).

Biodegradation of Contaminants

Research on hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a soil and water contaminant, shows its degradation using zerovalent iron nanoparticles. This study provides insights into the environmental applications of triazine derivatives in contaminant degradation (Naja et al., 2008).

Epoxy Resins Development

Hexahydro-s-triazine derivatives are used to create acid-degradable epoxy resins. These compounds demonstrate potential in developing recyclable and environmentally-friendly materials (You et al., 2017).

Mechanistic Studies in Chemistry

Hexahydro-1,3,5-triazines are utilized in gold-catalyzed annulations with diazo esters. This application offers valuable insights into mechanistic studies and the development of new synthetic methodologies (Zhou et al., 2019).

Supramolecular Interactions

1,2,3-Triazoles, derivatives of triazines, are studied for their supramolecular interactions. Their versatility in chemistry is highlighted, extending beyond the original scope of click chemistry to applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Analytical Methods in Metalworking Fluids

Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine, a derivative, is analyzed in metalworking fluids using electrospray-mass spectrometry. This highlights its role in industrial applications and the need for specific detection techniques (Pretty et al., 2004).

properties

Product Name

s-Triazatriborine, hexahydro-

Molecular Formula

B3N3H6
B3H3N3

Molecular Weight

77.5 g/mol

InChI

InChI=1S/B3H3N3/c1-4-2-6-3-5-1/h4-6H

InChI Key

VAYIEEZYZOEUJJ-UHFFFAOYSA-N

Canonical SMILES

[B]1N[B]N[B]N1

Pictograms

Flammable; Corrosive

synonyms

orazine
H(3)N(3)B(3)(N(3))(3)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.